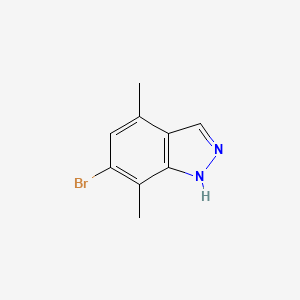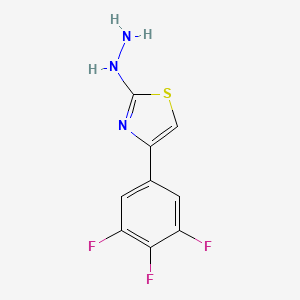![molecular formula C8H9BO3 B15052737 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the formation of the oxaborole ring through a series of organic reactions. One common method includes the reaction of a boronic acid derivative with a suitable diol under acidic conditions to form the oxaborole ring. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxaborole ring and subsequent functionalization steps.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the boron atom or other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism by which 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL exerts its effects involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes and reduce inflammation .
類似化合物との比較
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds share a similar boron-containing heterocyclic structure and have been investigated for their anticancer potential.
Uniqueness
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific functional groups and the resulting chemical properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC名 |
(1-hydroxy-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,10-11H,4-5H2 |
InChIキー |
FSWLFBGABXHATC-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C(=CC=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


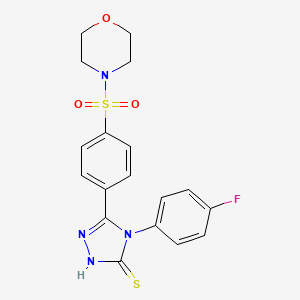
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
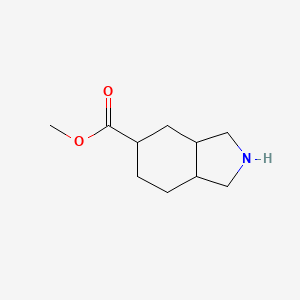
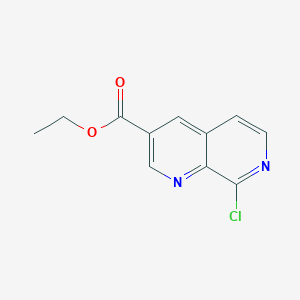
![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
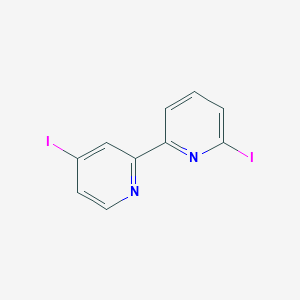
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
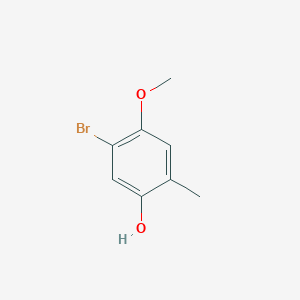
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)

